Ochnaflavone

Vue d'ensemble

Description

L'ochnaflavone est un biflavonoïde naturel, un métabolite secondaire végétal appartenant à la famille des biflavonoïdes. Il a été isolé pour la première fois d'Ochna squarrosa Linn, un membre de la famille des Ochnaceae, en 1973 . L'this compound est connu pour sa capacité unique à moduler diverses activités biologiques, notamment l'inhibition de la phospholipase A2 et de la prolifération des lymphocytes . Le composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans les domaines des activités anti-inflammatoires et anti-athérogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'ochnaflavone implique plusieurs étapes clés. La première synthèse totale a été réalisée par le groupe Kawano en 1973, suivie par le groupe Heerden . La synthèse implique la formation d'un intermédiaire éther diarylique et l'assemblage de deux noyaux de flavone par cyclisation . Des conditions expérimentales optimales pour la cyclisation oxydative afin de former l'this compound ont été établies, impliquant l'utilisation d'une catalyse au palladium (II) .

Méthodes de production industrielle : Les méthodes de production industrielle de l'this compound ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Types de réactions : L'ochnaflavone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Le composé peut être synthétisé par cyclisation oxydative de 2'-hydroxydihydrochalcones à l'aide d'une catalyse au palladium (II) .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de l'this compound comprennent les catalyseurs au palladium (II), les oxydants et les additifs. Le processus de cyclisation oxydative implique l'utilisation d'oxydants tels que l'iode (I2) et des catalyseurs au palladium (II) .

Principaux produits : Le principal produit formé par la cyclisation oxydative des 2'-hydroxydihydrochalcones est l'this compound. Les conditions de réaction sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Certaines des applications notables comprennent :

Activité anti-inflammatoire : L'this compound s'est avéré inhiber la phospholipase A2, une enzyme clé impliquée dans les processus inflammatoires.

Activité anti-athérogénique : Le composé inhibe la prolifération des cellules musculaires lisses vasculaires, ce qui est un facteur crucial dans le développement de l'athérosclérose.

Activité anticancéreuse : L'this compound présente des propriétés anticancéreuses significatives, notamment l'inhibition de la prolifération et de la métastase des cellules tumorales.

Activité antivirale : Le composé a démontré une activité antivirale contre divers virus, y compris le SRAS-CoV-2.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique la modulation de diverses cibles moléculaires et voies. Le composé exerce ses effets en inhibant les enzymes clés et les voies de signalisation impliquées dans l'inflammation, le cancer et les infections virales. Par exemple, l'this compound inhibe la voie de la kinase régulée par le signal extracellulaire (ERK), la métalloprotéinase matricielle-9 (MMP-9) et la régulation du cycle cellulaire . De plus, le composé module la voie de signalisation ERK1-2/p38/NFκB et régule l'expression des métalloprotéinases matricielles .

Applications De Recherche Scientifique

Pharmacological Properties

Ochnaflavone exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Anti-inflammatory Activity : this compound has been shown to inhibit the activity of phospholipase A2, an enzyme crucial in inflammatory processes. This inhibition is associated with a reduction in the release of arachidonic acid, leading to decreased production of pro-inflammatory mediators. Research indicates that this compound directly binds to phospholipase A2, irreversibly inhibiting its function .

- Anti-atherogenic Activity : A study highlighted this compound's ability to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells. This effect is mediated through the regulation of key signaling pathways, including extracellular signal-regulated kinase 1/2 and matrix metalloproteinase-9 .

- Antimicrobial Activity : this compound demonstrates significant antibacterial properties against various pathogens. It has shown effectiveness against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating greater susceptibility compared to gram-positive bacteria .

- Antitumor Activity : The compound has been investigated for its cytotoxic effects on cancer cells. For instance, derivatives of this compound exhibited significant cytotoxicity against human nasopharynx carcinoma cells, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

Mécanisme D'action

The mechanism of action of ochnaflavone involves the modulation of various molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and signaling pathways involved in inflammation, cancer, and viral infections. For example, this compound inhibits the extracellular signal-regulated kinase (ERK) pathway, matrix metalloproteinase-9 (MMP-9), and cell cycle regulation . Additionally, the compound modulates the ERK1-2/p38/NFκB signaling pathway and regulates the expression of matrix metalloproteinases .

Comparaison Avec Des Composés Similaires

L'ochnaflavone fait partie de la famille des biflavonoïdes, qui comprend d'autres composés similaires tels que l'hinokiflavone, la délicaflavone et l'amentoflavone . Ces composés partagent des similitudes structurales, telles que la présence d'une liaison éther entre les unités de flavonoïdes. L'this compound est unique en raison de ses activités biologiques spécifiques et de ses cibles moléculaires. Par exemple, l'hinokiflavone présente également des propriétés anticancéreuses mais diffère dans son mécanisme d'action et ses cibles moléculaires .

Composés similaires :

- Hinokiflavone

- Delicaflavone

- Amentoflavone

L'this compound se démarque par sa capacité unique à inhiber la phospholipase A2 et la prolifération des lymphocytes, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Ochnaflavone, a naturally occurring biflavonoid primarily isolated from the plant Ochna integerrima, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial, anti-inflammatory, anticancer, and other health-related effects.

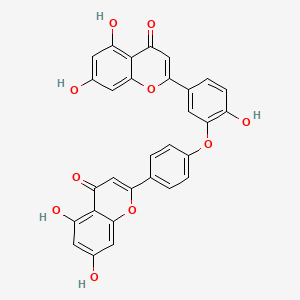

Chemical Structure and Properties

This compound is characterized by its biflavonoid structure, which consists of two flavonoid units linked together. This structural feature is believed to contribute to its various biological activities.

Antibacterial Activity

This compound has demonstrated considerable antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial activity of this compound and its methyl ether derivative against four nosocomial pathogens: Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- P. aeruginosa: 31.3 µg/mL

- S. aureus: 62.5 µg/mL

- The selectivity index values ranged from 1.29 to 4.03, indicating lower toxicity to host cells compared to pathogens .

| Pathogen | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Pseudomonas aeruginosa | 31.3 | 4.03 |

| Staphylococcus aureus | 62.5 | 1.29 |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, particularly through the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophage cells stimulated by lipopolysaccharides (LPS).

- This compound inhibits the activation of the ERK1/2 pathway, which is crucial for iNOS expression.

- It effectively blocks the transactivation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies:

- In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptotic pathways through various signaling mechanisms .

- A recent study highlighted its potential role in targeting beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, suggesting a dual therapeutic potential in cancer and neurodegenerative diseases .

Other Biological Activities

Beyond its antibacterial and anti-inflammatory effects, this compound has been reported to possess:

Propriétés

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPGECDACGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198281 | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-96-5 | |

| Record name | Ochnaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochnaflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. This compound also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].

A:

- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.

ANone: While specific studies on material compatibility and stability are limited, the isolation of this compound from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.

A: Current research primarily focuses on this compound's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.

A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on this compound [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.

ANone: Specific SHE regulations regarding this compound are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.

A: The research journey of this compound began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.